2(3H)-Benzoxazolethione, 3-(chloromethyl)-
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Overview
Description
2(3H)-Benzoxazolethione, 3-(chloromethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chloromethyl group at the 3-position of the benzoxazolethione ring adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-aminophenol with carbon disulfide in the presence of a base to form the benzoxazolethione ring. The chloromethyl group can then be introduced via chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolethione, 3-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The sulfur atom in the thione group can be oxidized to sulfoxides or sulfones, while reduction can convert it to the corresponding thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
2(3H)-Benzoxazolethione, 3-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinones: Known for their anticancer properties.
Benzoxazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2(3H)-Benzoxazolethione, 3-(chloromethyl)- is unique due to the presence of both sulfur and nitrogen in its structure, which contributes to its diverse reactivity and potential for various applications. The chloromethyl group further enhances its versatility in chemical transformations .
Properties
CAS No. |
55042-38-1 |
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Molecular Formula |
C8H6ClNOS |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
3-(chloromethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H6ClNOS/c9-5-10-6-3-1-2-4-7(6)11-8(10)12/h1-4H,5H2 |
InChI Key |
GRDSKYXJFDDYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)CCl |
Origin of Product |
United States |
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